1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea
Description
1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea is a urea derivative featuring a 3-phenylpropyl group and a 2-methoxy-2-(thiophen-3-yl)ethyl substituent. The urea backbone (-NHCONH-) serves as a critical pharmacophore, while the thiophene and methoxy groups contribute to its electronic and steric properties.
Properties
IUPAC Name |
1-(2-methoxy-2-thiophen-3-ylethyl)-3-(3-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-21-16(15-9-11-22-13-15)12-19-17(20)18-10-5-8-14-6-3-2-4-7-14/h2-4,6-7,9,11,13,16H,5,8,10,12H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPBCQADZODWAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NCCCC1=CC=CC=C1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-methoxy-2-(thiophen-3-yl)ethanol with a suitable reagent to form an intermediate. This could involve the use of a protecting group to ensure selective reactions.
Urea Formation: The intermediate is then reacted with 3-phenylpropyl isocyanate under controlled conditions to form the desired urea compound. This step may require specific catalysts or solvents to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to ensure consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the urea moiety can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the urea moiety may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural and Functional Analogues
1-(3-Phenylpropyl)-N,N-diisopropyl-3-(4-methoxyphenyl)urea (Product 14)
- Source : Synthesized via a DMF-mediated reaction ().
- The 4-methoxyphenyl substituent replaces the thiophene moiety, altering electronic interactions (e.g., reduced sulfur-mediated π-stacking). Biological Implications: The methoxy group in Product 14 may enhance solubility compared to the thiophene-containing target compound, but the diisopropyl groups could decrease metabolic stability due to increased lipophilicity .
1-(3-Isopropylphenyl)-3,3-dimethylurea
- Source : Catalogued as a commercial compound ().
- Key Differences: Dimethyl substitution on the urea limits hydrogen-bonding opportunities, contrasting with the target compound’s unmodified urea. Molecular Weight: C₁₂H₁₈N₂O (206.29 g/mol) vs. the target’s estimated formula (C₁₆H₂₁N₂O₂S, ~313.42 g/mol), highlighting differences in size and hydrophobicity .
Enalapril Maleate and Felodipine
- Source : FDA-reviewed pharmaceuticals ().
- Enalapril: A proline-containing ACE inhibitor; its phenylpropyl group aids in angiotensin-converting enzyme (ACE) binding. Felodipine: A dihydropyridine calcium channel blocker with a dichlorophenyl group.
- Comparison : The target compound’s urea scaffold and thiophene moiety may offer distinct binding mechanisms compared to these drugs, which rely on carboxylate or ester functionalities .
Comparative Data Table
Research Findings and Implications
- Thiophene vs.
- Phenylpropyl Chain : Shared with Enalapril, this moiety may improve tissue penetration but could increase off-target interactions with lipid-rich environments .
- Urea Modifications : The unsubstituted urea in the target compound allows for stronger hydrogen bonding compared to dimethyl-substituted analogs (), which may improve target affinity but reduce metabolic stability .
Biological Activity
1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound's structure features a urea functional group, which is known for its diverse biological activities. The synthesis typically involves the reaction of thiophenes with appropriate alkylating agents, leading to the formation of the targeted urea compound. The specific synthetic pathways can vary, but they generally aim to optimize yield and purity while minimizing by-products.
Anticancer Properties
Recent studies have highlighted the anticancer potential of urea derivatives. For instance, compounds similar in structure to this compound have shown significant cytotoxicity against various cancer cell lines.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 (Breast Cancer) | 15.9 |
| Compound B | PC-3 (Prostate Cancer) | 28.7 |
| This compound | U937 (Leukemia) | TBD |
In a study focusing on urea derivatives, it was observed that modifications in the phenyl and thiophene groups significantly influenced the anticancer efficacy, suggesting a structure-activity relationship (SAR) that may apply to our compound as well .
Antimicrobial Activity
Urea compounds have also been reported to exhibit antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Table 2: Antimicrobial Activity Data
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 32 µg/mL |
| Compound D | S. aureus | 16 µg/mL |
| This compound | TBD | TBD |
Studies indicate that compounds with thiophene moieties can enhance antimicrobial activity due to their ability to form reactive oxygen species (ROS), which are detrimental to bacterial cells .
Anti-inflammatory Effects
The anti-inflammatory potential of urea derivatives has been explored in various contexts, particularly in chronic inflammatory diseases. The inhibition of specific cytokines and inflammatory mediators has been documented.
Case Study:
A recent investigation into urea derivatives demonstrated that certain compounds reduced levels of TNF-alpha and IL-6 in vitro, suggesting a promising anti-inflammatory profile for similar structures .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Many urea derivatives act as inhibitors for key enzymes involved in cancer proliferation and inflammation.
- Receptor Modulation: Interaction with specific cellular receptors can alter signaling pathways, leading to reduced cell growth or enhanced apoptosis.
- Oxidative Stress Induction: The generation of ROS can lead to cell death in pathogens and cancer cells alike.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
